molecular formula C21H28FN5O B2462499 1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326904-31-7

1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone

Cat. No.: B2462499
CAS No.: 1326904-31-7
M. Wt: 385.487
InChI Key: XDQKEJVFUFSUNW-UHFFFAOYSA-N
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Description

1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone is a useful research compound. Its molecular formula is C21H28FN5O and its molecular weight is 385.487. The purity is usually 95%.
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Properties

IUPAC Name

[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-(4-piperidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN5O/c1-15-18(22)7-6-8-19(15)27-16(2)20(23-24-27)21(28)26-13-9-17(10-14-26)25-11-4-3-5-12-25/h6-8,17H,3-5,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQKEJVFUFSUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCC(CC3)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,4'-bipiperidin-1'-yl[1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone (CAS Number: 1326904-31-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C21H28FN5OC_{21}H_{28}FN_5O with a molecular weight of 385.5 g/mol. The structure features a bipiperidine moiety linked to a triazole ring, which is known to influence its biological interactions.

PropertyValue
CAS Number1326904-31-7
Molecular FormulaC21H28FN5O
Molecular Weight385.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Research indicates that compounds with triazole moieties exhibit significant anticancer activities. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of human breast cancer cells by disrupting cell cycle progression and activating apoptotic pathways .

Antimicrobial Activity

Preliminary evaluations suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other piperidine derivatives .

TRPV1 Antagonism

The compound has been identified as a potential antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), which plays a crucial role in pain perception and inflammatory responses. In a comparative study, it was found to exhibit high binding affinity and antagonistic activity against TRPV1 compared to standard reference compounds . This suggests its potential use in pain management therapies.

Case Study 1: Anticancer Efficacy

In a controlled experiment involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's pro-apoptotic effects.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents.

The biological activities of this compound are attributed to its structural components:

Anticancer Mechanism :

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of specific kinases involved in cell proliferation.

Antimicrobial Mechanism :

  • Disruption of bacterial cell wall integrity.
  • Inhibition of nucleic acid synthesis.

TRPV1 Antagonism :

  • Competitive inhibition at TRPV1 receptor sites leading to reduced pain signaling.

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